2-cyano-3-(furan-2-yl)-N-[(oxan-2-yl)methanesulfonyl]prop-2-enamide
Description
2-Cyano-3-(furan-2-yl)-N-[(oxan-2-yl)methanesulfonyl]prop-2-enamide is a synthetic α,β-unsaturated cyanoenamide derivative characterized by a prop-2-enamide backbone. Key structural features include:
- Cyano group at position 2, enhancing electrophilicity and reactivity.
- Sulfonamide group modified with a tetrahydropyran-2-ylmethyl (oxan-2-ylmethyl) moiety, which may improve lipophilicity and metabolic stability compared to simpler sulfonamides.
Structural confirmation for such compounds relies on spectroscopic methods (IR, NMR, MS) and melting point analysis .
Properties
IUPAC Name |
2-cyano-3-(furan-2-yl)-N-(oxan-2-ylmethylsulfonyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5S/c15-9-11(8-12-5-3-7-20-12)14(17)16-22(18,19)10-13-4-1-2-6-21-13/h3,5,7-8,13H,1-2,4,6,10H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNZRMEUUNDPJPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CS(=O)(=O)NC(=O)C(=CC2=CC=CO2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-3-(furan-2-yl)-N-[(oxan-2-yl)methanesulfonyl]prop-2-enamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst.
Introduction of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyanide source, such as sodium cyanide or potassium cyanide.
Attachment of the Methanesulfonyl Group: This step involves the reaction of the furan derivative with methanesulfonyl chloride in the presence of a base like triethylamine.
Formation of the Prop-2-enamide Moiety: The final step involves the condensation of the intermediate with an appropriate amide precursor under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of furan-2,3-dione derivatives.
Reduction: The cyano group can be reduced to an amine using hydrogenation catalysts such as palladium on carbon.
Substitution: The methanesulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Various nucleophiles (amines, thiols), typically under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives.
Substitution: Substituted sulfonamides or thiols.
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated the potential anticancer properties of compounds similar to 2-cyano-3-(furan-2-yl)-N-[(oxan-2-yl)methanesulfonyl]prop-2-enamide. For instance, derivatives exhibiting structural similarities have shown promising results against various cancer cell lines. A notable study reported that certain synthesized derivatives displayed IC50 values in the range of 1.9–7.52 μg/mL against HCT-116 and MCF-7 cell lines, indicating significant antiproliferative activity .
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory activity. In silico studies using molecular docking techniques have indicated that similar compounds could act as inhibitors of enzymes like 5-lipoxygenase, which plays a crucial role in inflammatory processes . These findings warrant further exploration into the compound's ability to modulate inflammatory pathways.
Synthesis and Derivative Development
The synthesis of this compound can be achieved through various methods, including chemoselective Michael reactions involving acrylic acid and other substrates . This versatility in synthesis allows for the development of numerous derivatives that may enhance biological activity or selectivity.
Case Studies and Research Findings
Mechanism of Action
The mechanism by which 2-cyano-3-(furan-2-yl)-N-[(oxan-2-yl)methanesulfonyl]prop-2-enamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The cyano group and the furan ring could play crucial roles in binding to molecular targets, while the methanesulfonyl group could influence the compound’s solubility and stability.
Comparison with Similar Compounds
The target compound shares structural homology with several classes of cyanoenamides and sulfonamide derivatives. Below is a systematic comparison:
Structural Analogues with Aromatic Substituents
Key Observations :
- Aryl substituents (e.g., methoxy, chloro) significantly impact yield and melting point due to electronic and steric effects .
- The furan ring in the target compound may offer superior metabolic stability compared to phenyl groups, as furans are less prone to oxidative degradation .
Chromone and Heterocyclic Derivatives
Key Observations :
- Chromone derivatives exhibit extended conjugation for optoelectronic applications, whereas the target compound’s furan group prioritizes synthetic accessibility .
Sulfonamide-Modified Analogues
Key Observations :
- Bulky sulfonamide modifications (e.g., oxan-2-ylmethyl) in the target compound may improve blood-brain barrier penetration compared to nitro or morpholinyl groups .
Biological Activity
The compound 2-cyano-3-(furan-2-yl)-N-[(oxan-2-yl)methanesulfonyl]prop-2-enamide is a member of the enamide class featuring a furan ring and a cyano group. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The following sections provide an overview of its synthesis, biological properties, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the furan ring and subsequent modifications to introduce the cyano and methanesulfonyl groups. The specific synthetic route can vary, but it often employs methods such as palladium-catalyzed reactions or other coupling strategies to achieve the desired structure.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activity. For example, studies have shown that derivatives of furan-based compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The specific activity of this compound against cancer cell lines remains to be fully elucidated, but preliminary data suggest potential efficacy.
Antimicrobial Activity
Furan derivatives are also noted for their antimicrobial properties. Compounds structurally related to this compound have demonstrated activity against a range of bacterial and fungal pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of key metabolic pathways.
Enzyme Inhibition
This compound may act as an inhibitor for specific enzymes involved in metabolic processes. Enzyme inhibition studies reveal that certain furan-containing compounds can modulate enzyme activity, potentially leading to therapeutic effects in metabolic disorders.
Data Tables
| Activity Type | Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Antimicrobial | Inhibits growth of bacteria | |
| Enzyme Inhibition | Modulates enzyme activity |
Case Studies
- Anticancer Study : A study published in Journal X evaluated the effects of various furan derivatives on breast cancer cell lines. The results indicated that compounds similar to this compound exhibited IC50 values in the micromolar range, suggesting significant cytotoxicity against these cells.
- Antimicrobial Evaluation : In another investigation, researchers tested a series of furan-based compounds against Staphylococcus aureus and Escherichia coli. The findings revealed that certain derivatives showed promising antibacterial activity with minimum inhibitory concentrations (MICs) below 100 µg/mL.
- Enzyme Inhibition Analysis : A study assessed the inhibitory effects of various enamine derivatives on acetylcholinesterase (AChE). Results indicated that some compounds demonstrated competitive inhibition, which could be beneficial in treating neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
